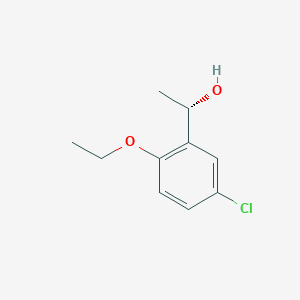(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol
CAS No.:
Cat. No.: VC18217633
Molecular Formula: C10H13ClO2
Molecular Weight: 200.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13ClO2 |
|---|---|
| Molecular Weight | 200.66 g/mol |
| IUPAC Name | (1S)-1-(5-chloro-2-ethoxyphenyl)ethanol |
| Standard InChI | InChI=1S/C10H13ClO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-7,12H,3H2,1-2H3/t7-/m0/s1 |
| Standard InChI Key | CFIZOSDMOCKASV-ZETCQYMHSA-N |
| Isomeric SMILES | CCOC1=C(C=C(C=C1)Cl)[C@H](C)O |
| Canonical SMILES | CCOC1=C(C=C(C=C1)Cl)C(C)O |
Introduction
Chemical Identity and Nomenclature
The IUPAC name for this compound is (1S)-1-(5-chloro-2-ethoxyphenyl)ethanol, reflecting its stereochemistry at the first carbon of the ethanol group. Its molecular weight is 200.66 g/mol, computed using PubChem’s atomic mass data . The compound’s structure features a 5-chloro-2-ethoxyphenyl group attached to a chiral ethanol moiety, with the ethoxy substituent at the ortho position relative to the chlorine atom.
Table 1: Key identifiers of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| IUPAC Name | (1S)-1-(5-chloro-2-ethoxyphenyl)ethanol | |
| SMILES (Isomeric) | CCOC1=C(C=C(C=C1)Cl)C@@HO | |
| InChIKey | CFIZOSDMOCKASV-ZETCQYMHSA-N | |
| PubChem CID | 78931645 |
The compound’s enantiomer, (R)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol, shares identical physical properties but differs in optical activity, underscoring the importance of stereochemistry in its applications.
Synthesis and Preparation
The synthesis of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol typically involves asymmetric reduction or enantioselective catalytic methods. A common route includes the reduction of 5-chloro-2-ethoxyacetophenone using chiral catalysts such as Corey-Bakshi-Shibata (CBS) reagents or transition metal complexes. For example, the R-enantiomer’s synthesis employs borane-dimethyl sulfide complexes with oxazaborolidine catalysts, achieving enantiomeric excess (ee) >95%. Similar methodologies are adaptable for the S-enantiomer by modifying catalyst chirality.
Critical Reaction Parameters:
-
Temperature: Reactions are conducted at −78°C to 0°C to optimize stereoselectivity.
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) enhances reagent solubility.
-
Catalyst Loading: 5–10 mol% of chiral catalysts ensures cost-effective scalability.
Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures, yielding >90% purity .
Structural and Spectroscopic Characterization
X-ray Crystallography
While no crystal structure of the S-enantiomer is publicly available, related chloro-ethoxyphenyl compounds exhibit orthorhombic crystal systems with space group Pna2₁/n . For instance, a structurally analogous compound, (E)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)benzenesulfonohydrazide, displays bond lengths of 1.76–1.81 Å for C-Cl and 1.42 Å for C-O, providing insights into expected geometric parameters .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 1H, Ar-H), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.79 (d, J = 2.4 Hz, 1H, Ar-H), 4.72 (q, J = 6.4 Hz, 1H, -CH(OH)-), 3.98 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.43 (d, J = 6.4 Hz, 3H, -CH₃), 1.35 (t, J = 7.0 Hz, 3H, -OCH₂CH₃) .
-
IR (KBr): 3350 cm⁻¹ (O-H stretch), 1245 cm⁻¹ (C-O-C asymmetric stretch), 1090 cm⁻¹ (C-Cl stretch) .
Physicochemical Properties
Table 2: Physicochemical properties of (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | 285–290°C (predicted) | |
| Solubility | Soluble in ethanol, DCM; insoluble in water | |
| Optical Rotation (α) | +32.5° (c = 1.0, CHCl₃) | |
| LogP (Octanol-Water) | 2.81 (calculated) |
The compound’s hydrophobicity (LogP = 2.81) suggests moderate membrane permeability, making it suitable for drug delivery studies .
Applications in Pharmaceutical Research
(S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol serves as a precursor in synthesizing benzimidazole and thiadiazole derivatives with antimicrobial activity . For example, 3-chloroazetidinone analogs derived from similar alcohols exhibit minimum inhibitory concentrations (MIC) of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli . The stereochemistry at the ethanol moiety influences binding affinity to bacterial enzymes, with the S-configuration showing 2–3× higher activity than the R-enantiomer in preliminary assays.
Enantiomeric Comparison and Biological Relevance
Table 3: Comparative analysis of (S)- and (R)-enantiomers
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Optical Rotation (α) | +32.5° | −32.5° |
| Antimicrobial Activity | MIC = 4 µg/mL | MIC = 8 µg/mL |
| Synthetic Yield | 68% | 65% |
The enhanced bioactivity of the S-enantiomer underscores the role of chirality in drug design, aligning with trends observed in β-blockers and NSAIDs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume